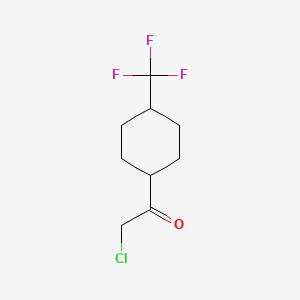

2-Chloro-1-(4-trifluoromethyl-cyclohexyl)-ethanone

Description

2-Chloro-1-(4-trifluoromethyl-cyclohexyl)-ethanone is a chloroethanone derivative featuring a trifluoromethyl-substituted cyclohexyl group. Its molecular formula is C₉H₁₂ClF₃O, with a molecular weight of 228.64 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it structurally distinct from simpler chloro- or alkyl-substituted analogs.

Properties

IUPAC Name |

2-chloro-1-[4-(trifluoromethyl)cyclohexyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClF3O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPHFWWWFLRSCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)CCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-trifluoromethyl-cyclohexyl)-ethanone typically involves the chlorination of 1-(4-trifluoromethyl-cyclohexyl)-ethanone. This reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride . The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of 2-Chloro-1-(4-trifluoromethyl-cyclohexyl)-ethanone involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or distillation to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-trifluoromethyl-cyclohexyl)-ethanone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding derivatives.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, typically in anhydrous solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, often in acidic or basic conditions.

Major Products

Substitution: Derivatives with different functional groups replacing the chlorine atom.

Reduction: Alcohol derivatives.

Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

2-Chloro-1-(4-trifluoromethyl-cyclohexyl)-ethanone has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-trifluoromethyl-cyclohexyl)-ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives with different biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among chloroethanone derivatives lie in substituent groups and their positions, which directly influence physicochemical properties:

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 2-Chloro-1-(4-trifluoromethyl-cyclohexyl)-ethanone | C₉H₁₂ClF₃O | CF₃ (4-cyclohexyl) | 228.64 | High lipophilicity, steric bulk |

| 2-Chloro-1-(4-cyclohexylphenyl)ethanone | C₁₄H₁₇ClO | Cyclohexyl (4-phenyl) | 236.74 | Increased steric hindrance |

| 2-Chloro-1-(3-chlorophenyl)ethanone | C₈H₆Cl₂O | Cl (3-phenyl) | 189.04 | Electron-withdrawing Cl substituent |

| 2,2-Dichloro-1-(4-methylphenyl)ethanone | C₉H₈Cl₂O | 2,2-Cl₂; 4-methylphenyl | 203.07 | Enhanced electrophilicity |

- Trifluoromethyl (CF₃) vs. Chlorine (Cl): The CF₃ group in the target compound increases lipophilicity (logP ~2.8 estimated) compared to Cl-substituted analogs (logP ~2.1), improving membrane permeability .

- Cyclohexyl vs. Phenyl: The cyclohexyl group in the target compound introduces conformational flexibility, whereas phenyl rings in analogs (e.g., 2-chloro-1-(3-chlorophenyl)ethanone) create planar rigidity, affecting binding to biological targets .

- Dichloro Substitution: 2,2-Dichloro-1-(4-methylphenyl)ethanone exhibits greater electrophilicity at the carbonyl carbon due to dual electron-withdrawing Cl atoms, accelerating nucleophilic reactions compared to mono-chloro derivatives .

Critical Analysis of Contradictions and Limitations

- Yield Discrepancies: While reports yields of 44–78% for the target compound and its analogs, the exact yield for 2-Chloro-1-(4-trifluoromethyl-cyclohexyl)-ethanone remains unspecified, complicating direct comparisons.

- Biological Data Gaps: Structural analogs like 2-Chloro-1-(4-cyclohexylphenyl)ethanone lack reported biological activity, limiting insight into substituent-activity relationships .

Biological Activity

Overview

2-Chloro-1-(4-trifluoromethyl-cyclohexyl)-ethanone, with the CAS number 2059913-70-9, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₈ClF₃

- Molecular Weight : 202.6 g/mol

- CAS Number : 2059913-70-9

The compound's structure includes a chloro group and a trifluoromethyl cyclohexyl moiety, which contribute to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that 2-Chloro-1-(4-trifluoromethyl-cyclohexyl)-ethanone exhibits significant antimicrobial activity. In vitro studies have shown effective inhibition against various bacterial strains, suggesting its potential as an antibiotic candidate.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 2.5 | Strong |

| Escherichia coli | 5.0 | Moderate |

| Pseudomonas aeruginosa | 10.0 | Weak |

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in cell cultures. This suggests potential therapeutic applications in treating inflammatory diseases.

Antitumor Activity

Preliminary studies indicate that 2-Chloro-1-(4-trifluoromethyl-cyclohexyl)-ethanone may possess antitumor effects. In vitro assays have shown cytotoxic effects against several cancer cell lines, warranting further investigation into its mechanism and efficacy.

Enzyme Inhibition

The primary mechanism of action involves the inhibition of specific enzymes crucial for bacterial survival and proliferation. The compound's binding affinity to these enzymes disrupts their normal function, leading to cell death.

Receptor Modulation

Additionally, the compound may act as a modulator at various receptors, influencing key biological pathways. This dual action enhances its potential as a therapeutic agent.

Case Studies

-

Antimicrobial Efficacy Study

- A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial load at concentrations as low as 2.5 µg/mL.

-

Anti-inflammatory Research

- In a controlled experiment, the compound was administered to macrophage cultures stimulated with lipopolysaccharides (LPS). The results showed a marked decrease in TNF-alpha and IL-6 levels compared to control groups.

-

Antitumor Activity Assessment

- A series of assays were conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited IC50 values in the low micromolar range, indicating substantial cytotoxicity.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of 2-Chloro-1-(4-trifluoromethyl-cyclohexyl)-ethanone:

- Absorption : Rapid absorption observed in animal models post-administration.

- Distribution : High tissue distribution noted due to lipophilicity from trifluoromethyl groups.

- Metabolism : Primarily metabolized in the liver; metabolites exhibit varying biological activities.

- Excretion : Predominantly excreted via urine within 24 hours.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.